molecular formula C14H22N6O2 B2762140 2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol CAS No. 897619-69-1

2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol

Cat. No.: B2762140
CAS No.: 897619-69-1
M. Wt: 306.37
InChI Key: BJJTVIIMZACDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a chemical compound based on the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known as a purine bioisostere. This scaffold is extensively investigated for developing potent and selective kinase inhibitors, particularly in oncology research . The compound's structure incorporates key pharmacophoric features, including a 4-morpholino group, which is a common motif found in highly potent and selective ATP-competitive inhibitors of kinases such as the mammalian target of rapamycin (mTOR) . Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as inhibitors of various kinase targets, including Src kinase , and dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB2 . These inhibitory activities can disrupt critical signaling pathways in cancer cells, leading to the suppression of proliferation and the induction of apoptosis, as evidenced by accumulation of cells in pre-G1 phase and cell cycle arrest at G2/M phase . This product is intended for research purposes only, specifically for in vitro studies aimed at exploring new therapeutic agents and elucidating kinase signaling mechanisms. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[ethyl-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-3-19(4-7-21)14-16-12-11(10-15-18(12)2)13(17-14)20-5-8-22-9-6-20/h10,21H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJTVIIMZACDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC2=C(C=NN2C)C(=N1)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the morpholino group and the ethylaminoethanol side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular Features and Substituent Analysis

Compound Name Molecular Formula Key Substituents Biological Relevance References
2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol C₁₄H₂₃N₇O₂ (hypothetical*) Ethylaminoethanol, morpholino, methyl Potential kinase/PDE inhibition
3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol (BD00771529) C₁₆H₁₇N₅O₂ Phenol, morpholino, methyl Unknown (likely solubility-driven design)
2-{[4-Morpholin-4-yl-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino} ethanol (137d) C₂₀H₂₅N₇O₂ 2-Phenylvinyl, morpholino, ethanolamine Synthetic intermediate for antileishmanial agents
PDEi5 (Benzoic acid derivative) C₂₃H₂₁FN₆O₂ 4-Fluorobenzyl, benzoic acid Cryptosporidium parvum PDE inhibitor

Notes:

  • Morpholino vs. Piperazine: Morpholino (as in the target compound) provides better solubility than piperazine derivatives (e.g., ’s compound with a cyclohexyl group) due to its oxygen atom’s polarity .
  • Ethanolamine vs. Phenol: The ethanolamine side chain in the target compound enhances water solubility compared to phenolic analogues (e.g., BD00771529), which may exhibit lower bioavailability .

Critical Analysis of Physicochemical Properties

  • Solubility: Morpholino and ethanolamine groups enhance aqueous solubility compared to phenylvinyl (137d) or benzoic acid (PDEi5) derivatives, which may require formulation aids .
  • logP Predictions : The target compound’s logP is likely lower than analogues with hydrophobic substituents (e.g., 2-phenylvinyl in 137d), favoring oral absorption .

Biological Activity

2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a complex organic compound that has garnered attention for its potential biological activities, particularly in oncology and enzymatic inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C16H18N5O2
Molecular Weight 318.34 g/mol
IUPAC Name This compound
Canonical SMILES CC(C1=CN=C(N2C=NC(=C2N=C1)NCCO)C(C)C)O

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . It specifically targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, essential for the transition from the G1 phase to the S phase of the cell cycle.

Biological Activity Overview

Research has shown that this compound exhibits significant antitumor activity across various cancer cell lines. Below are key findings from recent studies:

Antitumor Activity

  • IC50 Values : The compound has demonstrated low nanomolar IC50 values against several tumor types, indicating potent antiproliferative effects.
    • For example, in studies involving human colon cancer cell lines (HCT116), the compound exhibited an IC50 value of approximately 0.64 μM, showcasing its effectiveness as a potential therapeutic agent .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific kinases involved in tumor progression:

  • PLK4 Inhibition : It has been identified as a potent inhibitor of PLK4 (Polo-like kinase 4), which plays a role in mitotic regulation. Inhibitory activity was noted with IC50 values in the low nanomolar range .

Case Studies

Several case studies have illustrated the effectiveness of this compound in vivo:

  • In murine models of cancer xenografts, treatment with this compound resulted in significant tumor growth delay compared to control groups, further supporting its potential utility in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameTarget KinaseIC50 Value (nM)Application Area
Compound ACDK210Cancer Research
Compound BPLK45Cancer Research
This compound CDK2/PLK4<10 Cancer Therapy

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol, and what critical parameters influence reaction yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine cores. For example, condensation of ethylaminoethanol with intermediates like 6-chloro-1-methyl-4-morpholinopyrazolopyrimidine under reflux in ethanol or DMF is common. Key parameters include:

  • Solvent choice : Ethanol or DMF ensures solubility and reactivity .
  • Temperature control : Reflux conditions (80–100°C) optimize substitution reactions at the pyrimidine C6 position .
  • Purification : Recrystallization from ethanol or column chromatography ensures >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Intermediate synthesisEthanol, reflux, 12 h65–7090%
Final substitutionEthylaminoethanol, DMF, 80°C50–5595%

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical.

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., morpholino, ethylaminoethanol groups) via chemical shifts (e.g., δ 3.6–3.8 ppm for morpholine protons) .
  • HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 375.18) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at 3300 cm⁻¹, C-O at 1100 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but limited in aqueous buffers. Solubility increases at pH < 5 due to protonation of the morpholine nitrogen .
  • Stability : Degrades in alkaline conditions (pH > 8) via hydrolysis of the pyrimidine ring. Store at 4°C in inert atmospheres .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating its biological activity, particularly kinase inhibition?

  • Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., PI3K, mTOR).

  • Dose-response curves : Test 0.1–100 µM concentrations to calculate IC₅₀ values .
  • Control compounds : Compare with known inhibitors (e.g., LY294002 for PI3K) to validate assay reliability .
  • Cellular assays : Pair with cytotoxicity tests (MTT assay) to distinguish target-specific effects .

Q. How can researchers resolve contradictions in reported biological activities of similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., morpholino vs. cyclohexylamino groups) to isolate pharmacophoric contributions .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to kinase ATP-binding pockets .
  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., assay protocols) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) during ethylaminoethanol substitution .
  • In-line analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring .
  • Crystallization optimization : Use anti-solvent addition (water/ethanol mixtures) to enhance crystal purity .

Q. How can environmental impact assessments be integrated into research workflows for this compound?

  • Methodological Answer :

  • Degradation studies : Use HPLC-MS to track abiotic degradation products in simulated environmental conditions (e.g., UV light, pH 7.4 buffer) .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or algal models to estimate EC₅₀ values .
  • Lifecycle analysis : Model environmental persistence using EPI Suite software .

Data Contradiction Analysis

Q. Why do similar pyrazolo[3,4-d]pyrimidine derivatives exhibit divergent kinase inhibition profiles?

  • Methodological Answer :

  • Substituent effects : Morpholino groups enhance solubility but may reduce affinity compared to lipophilic cyclohexylamino analogs (e.g., 2-(benzyl(4-cyclohexylamino-...)ethanol in ).
  • Assay variability : Differences in ATP concentrations (1 mM vs. 100 µM) alter IC₅₀ readings .
    • Data Table :
CompoundKinase TargetIC₅₀ (nM)Assay Conditions
This studyPI3Kα50 ± 51 mM ATP
Ref. PI3Kα200 ± 20100 µM ATP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.